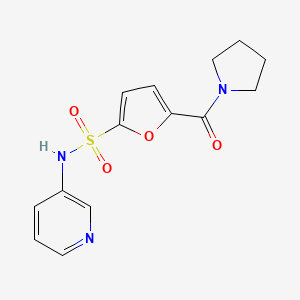
N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide, also known as compound 1, is a synthetic molecule with potential therapeutic applications. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 involves its ability to interact with specific targets in the cell. It has been reported that N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 can inhibit the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a crucial role in tumor growth and survival. In addition, N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 can also inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (formation of new blood vessels). These effects are attributed to the N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide's ability to target specific enzymes and proteins involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 is its high potency and selectivity towards specific targets. This makes it an ideal candidate for drug development and screening. However, the N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide's complex synthesis method and low solubility in aqueous solutions can be a limitation for lab experiments.
Orientations Futures
There are several future directions for research on N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1. One of the major areas of interest is the development of analogs with improved pharmacological properties. In addition, the use of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 in combination with other drugs for synergistic effects is also being explored. Furthermore, the potential use of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 in other diseases, such as neurodegenerative disorders, is also being investigated.
Méthodes De Synthèse
The synthesis of N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 involves the reaction of pyridine-3-carboxylic acid with furan-2-sulfonyl chloride in the presence of triethylamine. The resulting product is then reacted with pyrrolidine-1-carbonyl chloride to obtain the final N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer, where N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 has shown promising results in inhibiting the growth of cancer cells. It has been reported that N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide 1 can induce apoptosis (programmed cell death) in cancer cells by targeting specific enzymes and proteins involved in cell division.
Propriétés
IUPAC Name |
N-pyridin-3-yl-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-14(17-8-1-2-9-17)12-5-6-13(21-12)22(19,20)16-11-4-3-7-15-10-11/h3-7,10,16H,1-2,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVIRRFAYSLCSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(O2)S(=O)(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-5-(pyrrolidine-1-carbonyl)furan-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2765033.png)
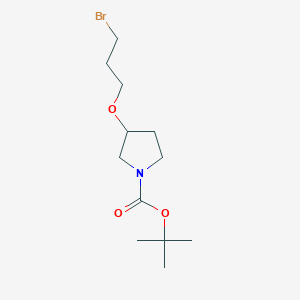

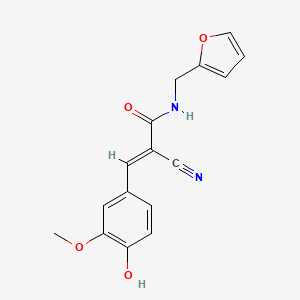
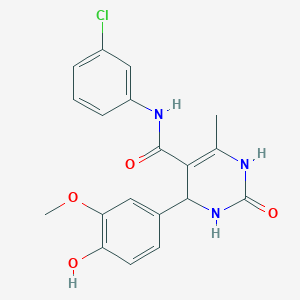
![N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2765044.png)

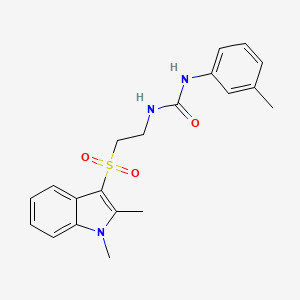
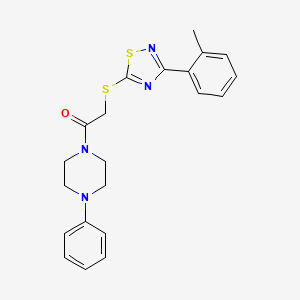
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2765052.png)
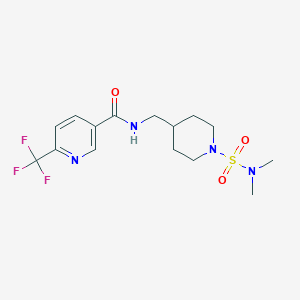
![N,4-diisobutyl-1-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2765054.png)
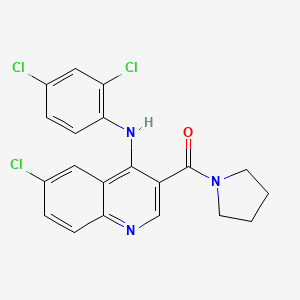
![3-[2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2765056.png)